molecular formula C25H24N2O3S2 B13759502 2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium CAS No. 63148-83-4

2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium

Cat. No.: B13759502
CAS No.: 63148-83-4
M. Wt: 464.6 g/mol
InChI Key: DKXSAABHHCPLME-UHFFFAOYSA-N
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Description

2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium typically involves multi-step organic reactions. The process begins with the preparation of the naphtho[2,3-d]thiazolium core, followed by the introduction of the phenylamino and butadienyl groups. Common reagents used in these reactions include phenylamine, butadiene, and various sulfonating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can modify the electronic structure of the compound, potentially altering its reactivity and interactions.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new biochemical assays.

    Industry: Used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism by which 2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,3-d]thiazolium derivatives: These compounds share the core structure but differ in the substituents attached, leading to variations in properties and applications.

    Phenylamino-butadienyl compounds: Similar in having the phenylamino and butadienyl groups, but with different core structures.

Uniqueness

2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulfonatobutyl)naphtho[2,3-d]thiazolium stands out due to its combination of aromatic and heterocyclic elements, which confer unique electronic and steric properties. This makes it particularly valuable for specific applications in research and industry.

Properties

CAS No.

63148-83-4

Molecular Formula

C25H24N2O3S2

Molecular Weight

464.6 g/mol

IUPAC Name

4-[2-(4-anilinobuta-1,3-dienyl)benzo[f][1,3]benzothiazol-3-ium-3-yl]butane-2-sulfonate

InChI

InChI=1S/C25H24N2O3S2/c1-19(32(28,29)30)14-16-27-23-17-20-9-5-6-10-21(20)18-24(23)31-25(27)13-7-8-15-26-22-11-3-2-4-12-22/h2-13,15,17-19H,14,16H2,1H3,(H,28,29,30)

InChI Key

DKXSAABHHCPLME-UHFFFAOYSA-N

Canonical SMILES

CC(CC[N+]1=C(SC2=CC3=CC=CC=C3C=C21)C=CC=CNC4=CC=CC=C4)S(=O)(=O)[O-]

Origin of Product

United States

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